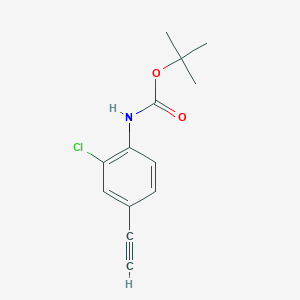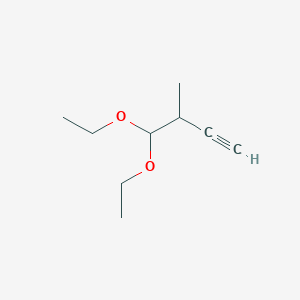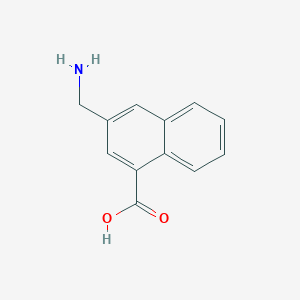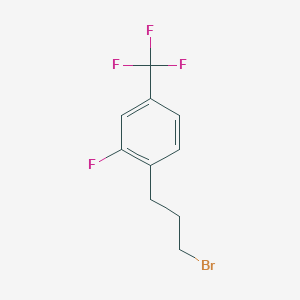
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanol moiety. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol typically involves the reaction of a trifluoromethylated pyrazole derivative with a suitable propanol precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The compound may act as an inhibitor or activator of target proteins, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-methylpropan-2-ol: Similar in structure but lacks the pyrazole ring.
Hexafluoro-2-propanol: Contains a hexafluorinated propanol moiety but differs in the absence of the pyrazole ring.
2-Trifluoromethyl-2-propanol: Similar trifluoromethyl group but different overall structure.
Uniqueness
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C7H9F3N2O |
|---|---|
Poids moléculaire |
194.15 g/mol |
Nom IUPAC |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol |
InChI |
InChI=1S/C7H9F3N2O/c1-6(2,13)4-3-11-12-5(4)7(8,9)10/h3,13H,1-2H3,(H,11,12) |
Clé InChI |
XSXAXEAEHSKMCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(NN=C1)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


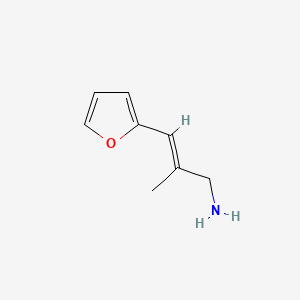
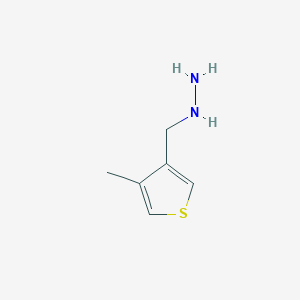

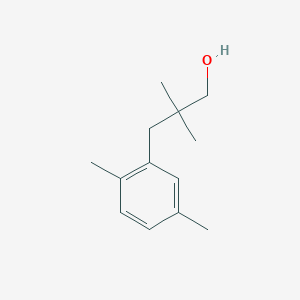
![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
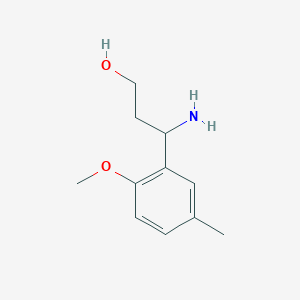
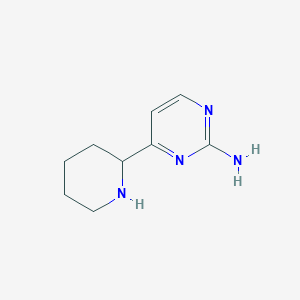
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)


